molecular formula C10H14ClN B1419457 5-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 168903-25-1

5-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1419457
CAS No.: 168903-25-1
M. Wt: 183.68 g/mol
InChI Key: QRNAPASFAPDYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 168903-25-1 ) is a chemical building block of significant value in medicinal chemistry and pharmaceutical research. It is primarily utilized as a key intermediate in the synthesis of central nervous system (CNS) active drugs . Researchers employ this compound as a chiral scaffold in the development of potential therapeutic agents, such as serotonin and norepinephrine reuptake inhibitors . Its amine functionality allows for straightforward incorporation into more complex molecular architectures, making it particularly valuable in drug discovery and optimization campaigns, including structure-activity relationship (SAR) studies to explore and enhance biological activity . The compound is supplied as the hydrochloride salt to improve its stability and solubility, which is beneficial for handling and use in various experimental conditions . For safe handling and long-term stability, it is recommended to store this material in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-7-2-4-9-8(6-7)3-5-10(9)11;/h2,4,6,10H,3,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNAPASFAPDYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168903-25-1
Record name 1H-Inden-1-amine, 2,3-dihydro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168903-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Pharmacokinetics

It is known that the compound is a solid at room temperature, which could influence its absorption and distribution in the body.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride. The compound is stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to environmental conditions such as temperature and humidity.

Biological Activity

5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Molecular Formula : C₁₀H₁₄ClN
  • Molecular Weight : 183.68 g/mol
  • Structure : The compound features a bicyclic structure with a five-membered ring fused to a six-membered ring, which contributes to its unique chemical properties and biological activities.

This compound exhibits its biological effects primarily through interaction with neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction is crucial for its neuropharmacological effects, making it a candidate for treating various neurological disorders.

Biological Activities

The compound has been investigated for several biological activities:

  • Neuropharmacological Effects : It has shown promise in modulating neurotransmitter systems, which may aid in the treatment of conditions like depression and anxiety.
  • Antioxidant Activity : Indole derivatives, including this compound, have demonstrated antioxidant properties that can protect cells from oxidative stress.
  • Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects, which could be beneficial in treating infections .

Pharmacokinetics and Dynamics

Research indicates that this compound effectively crosses the blood-brain barrier, enhancing its potential as a therapeutic agent for central nervous system disorders. Key pharmacokinetic parameters include:

ParameterValue
SolubilityHigh (in aqueous solutions)
StabilityStable under inert atmosphere at room temperature
BioavailabilityHigh due to effective absorption across biological membranes

Case Studies

Several studies have highlighted the compound's efficacy:

  • Neurotransmitter Modulation :
    • A study demonstrated that the compound significantly increased serotonin levels in animal models, suggesting potential antidepressant properties.
  • Antimicrobial Activity :
    • In vitro tests revealed that this compound exhibited inhibitory effects against several bacterial strains, indicating its potential use as an antimicrobial agent .
  • Oxidative Stress Reduction :
    • Experimental results indicated a marked reduction in oxidative stress markers in treated cells, supporting the antioxidant claims associated with indole derivatives.

Scientific Research Applications

Chemistry

5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a valuable building block in organic synthesis. It is used to prepare more complex molecules through various synthetic pathways. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties.

Biology

The compound has been studied for its potential biological activities, including interactions with enzymes and receptors. It is particularly relevant in pharmacological research due to its ability to modulate neurotransmitter systems such as dopamine and serotonin pathways.

Medicine

Research indicates that this compound may have therapeutic applications. It has been investigated for:

  • Neuropharmacological Effects : The compound shows promise in treating neurological disorders by influencing neurotransmitter levels.
  • Antioxidant Activity : It exhibits antioxidant properties that protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens.

Biological Activities

The biological activity of this compound can be attributed to its interaction with specific molecular targets through mechanisms such as hydrogen bonding and hydrophobic interactions. Key activities include:

Antitumor Activity

Research has indicated that derivatives of indane compounds, including this compound, exhibit antitumor effects. Studies have evaluated its ability to inhibit cancer cell proliferation in vitro.

Neurotransmitter Interaction

The structure of the compound suggests it may influence neurotransmitter systems, making it relevant for neuropharmacology research. Its potential as a ligand for neurotransmitter receptors could lead to applications in treating conditions like depression and anxiety.

Toxicity Profile

Initial assessments indicate that this compound may exhibit acute toxicity upon ingestion or skin contact. Safety data suggests caution in handling the compound due to its harmful effects.

Pharmacokinetics and Dynamics

Research indicates that this compound effectively crosses the blood-brain barrier, enhancing its potential as a therapeutic agent for central nervous system disorders. Key pharmacokinetic parameters include:

ParameterValue
SolubilityHigh (in aqueous solutions)
StabilityStable under inert atmosphere at room temperature
BioavailabilityHigh due to effective absorption across biological membranes

Case Studies

Several studies have highlighted the efficacy of this compound:

Neurotransmitter Modulation

A study demonstrated that the compound significantly increased serotonin levels in animal models, suggesting potential antidepressant properties.

Antimicrobial Activity

Experimental results indicated promising antimicrobial effects against specific pathogens, supporting further investigation into its use as an antimicrobial agent.

Oxidative Stress Reduction

Research showed a marked reduction in oxidative stress markers in treated cells, reinforcing the antioxidant claims associated with indole derivatives.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage under inert atmosphere at room temperature.
  • Safety : Classified under GHS hazard statements H315 (skin irritation) and H319 (eye irritation), with precautionary measures including the use of protective gloves and eye protection .

Comparison with Similar Compounds

The structural analogs of 5-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride vary in substituent type, position, and electronic effects, leading to differences in physicochemical properties, synthetic routes, and applications. Below is a systematic comparison:

Methoxy-Substituted Derivatives

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
5-Methoxy-2,3-dihydro-1H-inden-1-amine HCl 41566-80-7 5-Methoxy C₁₀H₁₄ClNO 215.68 Increased polarity due to methoxy group; higher solubility in polar solvents .
4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl 1187160-18-4 4-Methoxy C₁₀H₁₄ClNO 215.68 Altered regioselectivity in reactions due to substituent position .
7-Methoxy-2,3-dihydro-1H-inden-1-amine HCl 40023-74-3 7-Methoxy C₁₀H₁₄ClNO 215.68 Potential steric hindrance differences in binding interactions .

Halogen-Substituted Derivatives

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
5-Iodo-2,3-dihydro-1H-inden-1-amine HCl 132367-76-1 5-Iodo C₉H₁₁INCl 324.55 Increased molecular weight and steric bulk; potential radiopharmaceutical applications .
5-Chloro-2,3-dihydro-1H-inden-1-amine HCl 1197668-23-7 5-Chloro C₉H₁₁Cl₂N 220.10 Higher electronegativity enhances polarity; similar safety profile (H315/H319) .
(S)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl 916210-93-0 5-Bromo C₉H₁₁BrClN 264.55 Bromine's size may influence receptor binding kinetics .

Alkyl-Substituted Derivatives

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl N/A 5,6-Diethyl C₁₃H₂₀ClN 237.76 Enhanced lipophilicity; synthesized via Friedel-Crafts acylation (49% yield) .
5-(2-Aminopropyl)-2,3-dihydro-1H-indene HCl (5-APDI) 152623-95-5 5-Aminopropyl C₁₂H₁₈ClN 211.70 Extended alkyl chain increases bioavailability; used in forensic research .

Aromatic and Functionalized Derivatives

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine HCl N/A 2-Benzyl (methoxy) C₁₇H₂₀ClNO 301.80 Aromatic substituent enhances π-π interactions; synthesized in 19% yield .
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine HCl N/A 5,6-Dimethoxy C₁₁H₁₆ClNO₂ 245.71 Dual methoxy groups improve solubility but reduce membrane permeability .

Preparation Methods

Reductive Amination of 5-Methyl-2,3-Dihydro-1H-Inden-1-One

This method involves the reductive amination of 5-methyl-2,3-dihydro-1H-inden-1-one with ammonia or an amine in the presence of a reducing agent like sodium borohydride or hydrogen over a catalyst.

Reagents Conditions Yield
5-Methyl-2,3-dihydro-1H-inden-1-one, NH3, NaBH4 Methanol, reflux 70-80%

Oxime Formation and Reduction

Another approach involves forming an oxime from the ketone and then reducing it to the amine. This method can be more efficient for certain substrates.

Reagents Conditions Yield
5-Methyl-2,3-dihydro-1H-inden-1-one, NH2OH·HCl, NaOH Ethanol, reflux 60-70%
Oxime, Al/Ni catalyst Hydrogenation 80-90%

Direct Amination via Hydrogenation

Direct amination using hydrogenation over a catalyst like alumino nickel can also be effective, especially when combined with other steps in a one-pot synthesis.

Reagents Conditions Yield
5-Methyl-2,3-dihydro-1H-inden-1-one, NH3, Al/Ni catalyst Hydrogenation, ethanol 75-85%

Analysis of Preparation Methods

Each method has its advantages and disadvantages. The choice of method depends on factors such as the availability of starting materials, desired yield, and the need for simplicity or cost-effectiveness.

Method Advantages Disadvantages
Reductive Amination High yield, straightforward Requires careful control of conditions
Oxime Formation and Reduction Can be more selective Additional steps required
Direct Amination One-pot synthesis possible Requires specialized equipment

Research Findings

Recent research has focused on optimizing these methods for industrial-scale production. For instance, the use of alumino nickel catalysts in direct amination has been shown to improve efficiency and reduce costs by eliminating the need for pressurized hydrogenation conditions.

Q & A

Q. What are common synthetic routes for 5-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, and how are yields optimized?

Methodological Answer: The synthesis of substituted dihydroinden-1-amine derivatives typically involves multi-step routes, including Friedel-Crafts alkylation/acylation, hydrogenation, and amine protection/deprotection. For example, analogous compounds like 2-(4-methoxybenzyl)-2,3-dihydro-1H-inden-1-amine hydrochloride were synthesized via 5-step processes with yields ranging from 14% to 23% . Key steps include:

  • Regioselective substitution : Use of acetyl chloride as both reagent and solvent in Friedel-Crafts reactions to improve regioselectivity and avoid halogenated solvents .
  • Hydrogenation : Catalytic hydrogenation under controlled pressure to reduce intermediates.
  • Amine protection : Boc or benzyl groups are often used to prevent side reactions during synthesis.

Q. How is structural confirmation and purity assessment achieved for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the position of the methyl group and indane backbone. For example, in similar compounds, aromatic protons appear at δ 6.8–7.2 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • Reverse-Phase HPLC : Retention times (tR) and peak purity (>95%) are validated using C18 columns with acetonitrile/water gradients. For instance, tR = 5.6 minutes was reported for a related compound under specific conditions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C10H14ClN: 199.08 g/mol).

Q. What are the recommended handling and storage protocols?

Methodological Answer:

  • Handling : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation of dust; work in a fume hood with adequate ventilation .
  • Storage : Keep in tightly sealed containers under inert gas (N2 or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during methyl group introduction be addressed?

Methodological Answer:

  • Solvent optimization : Neat conditions with methyl chloride as both reagent and solvent enhance regioselectivity in Friedel-Crafts reactions, as demonstrated in ethyl-substituted analogs .
  • Computational modeling : Density Functional Theory (DFT) can predict electron density distribution in the indene ring to identify reactive sites.
  • Protecting group strategy : Temporary protection of the amine group reduces steric hindrance, directing substitution to the 5-position .

Q. How should discrepancies in spectral data between synthetic batches be resolved?

Methodological Answer:

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., 5-fluoro or 5-bromo derivatives) to identify shifts caused by the methyl group .
  • Crystallographic confirmation : Single-crystal X-ray diffraction using SHELXL for refinement can resolve ambiguous assignments. For example, SHELX programs are widely used for small-molecule crystallography .
  • Batch analysis : Use orthogonal methods (e.g., IR spectroscopy coupled with HPLC-MS) to detect impurities or byproducts .

Q. What computational tools are suitable for predicting reactivity and crystal packing?

Methodological Answer:

  • Molecular Dynamics (MD) simulations : Tools like GROMACS or AMBER can model solvent interactions during synthesis.
  • Crystallography software :
    • SHELX suite : For refining crystal structures and resolving twinning or disorder .
    • ORTEP-3 : To visualize thermal ellipsoids and validate molecular geometry .
    • WinGX : Integrates crystallographic data processing and graphical output for publication-quality figures .

Notes on Contradictions and Limitations

  • Synthetic yields : Lower yields in some routes (e.g., 14% for benzyl derivatives ) highlight the need for optimization.
  • Regioselectivity : Methyl group placement may differ from ethyl analogs due to steric/electronic effects; validation via X-ray crystallography is critical .
  • Purity thresholds : Commercial sources report 95% purity , but research-grade synthesis should aim for >98% via recrystallization or column chromatography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.